2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a benzothiophene core and multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps, typically starting with the preparation of the benzothiophene core. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene . The subsequent steps involve the introduction of the various functional groups through reactions such as etherification and methoxylation. Industrial production methods may involve optimization of these reactions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and phenoxy groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, targeting the carbonyl group in the pyrimidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiophene core and the attached functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
- 2-phenyl1benzothieno3,2-bbenzothiophene
- 2-(4-hexylphenyl)1benzothieno3,2-bbenzothiophene
These compounds share the benzothiophene core but differ in their functional groups, which can affect their chemical properties and applications. The unique combination of functional groups in 2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1
Properties
Molecular Formula |
C28H30N2O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H30N2O4S/c1-17-9-11-20(15-18(17)2)33-13-6-14-34-22-12-10-19(16-23(22)32-3)26-29-27(31)25-21-7-4-5-8-24(21)35-28(25)30-26/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,29,30,31) |
InChI Key |
INHZLBXFFHAYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC)C |
Origin of Product |
United States |
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